molecular formula C14H16N2O4S B227934 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

货号 B227934
分子量: 308.35 g/mol
InChI 键: MTQKVXNCXYJPHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, also known as BTA, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA is a thiazolidinedione derivative that has been shown to have anti-inflammatory, antioxidant, and antitumor properties.

作用机制

The mechanism of action of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that regulates various metabolic processes such as glucose and lipid metabolism. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to activate PPAR-γ, which leads to the inhibition of pro-inflammatory cytokines and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have various biochemical and physiological effects. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has antioxidant properties, which can protect cells from oxidative stress and DNA damage. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

实验室实验的优点和局限性

The advantages of using 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in lab experiments include its low toxicity and its ability to selectively target cancer cells. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. The limitations of using 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in lab experiments include its limited solubility in water and its relatively high cost.

未来方向

There are several future directions for the research on 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid. One possible direction is to investigate the potential use of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore the use of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with oxidative stress and inflammation. Further research is also needed to fully understand the mechanism of action of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has anti-inflammatory, antioxidant, and antitumor properties, and has been investigated for its potential use in the treatment of cancer, diabetes, and other diseases. Further research is needed to fully understand the mechanism of action of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid and to optimize its pharmacological properties for clinical use.

合成方法

The synthesis of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves the reaction of 3-aminobenzoic acid with 3-butyl-2,4-dioxo-1,3-thiazolidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid as a white crystalline powder with a melting point of 240-242°C.

科学研究应用

3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been investigated for its potential use in the treatment of diabetes due to its ability to improve insulin sensitivity and reduce blood glucose levels.

属性

产品名称

3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

分子式

C14H16N2O4S

分子量

308.35 g/mol

IUPAC 名称

3-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

InChI

InChI=1S/C14H16N2O4S/c1-2-3-7-16-12(17)11(21-14(16)20)15-10-6-4-5-9(8-10)13(18)19/h4-6,8,11,15H,2-3,7H2,1H3,(H,18,19)

InChI 键

MTQKVXNCXYJPHN-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O

规范 SMILES

CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。